1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClN6OS and its molecular weight is 348.81. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula for the compound is C20H15ClN4OS, with a molecular weight of approximately 394.88 g/mol. The structure incorporates both thiadiazole and triazole moieties, which are significant for their biological activities.
Spectroscopic Data
The compound's characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H15ClN4OS |
Molecular Weight | 394.88 g/mol |
InChI | InChI=1S/C20H15ClN4OS/... |
InChIKey | AYOBOBYAVONSTL-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a comparative study, several derivatives were synthesized and tested for their efficacy:
Compound ID | IC50 (µg/mL) | Cell Line | Mechanism of Action |
---|---|---|---|
4e | 5.36 | MCF-7 | Apoptosis induction |
4i | 2.32 | HepG2 | Cell cycle arrest |
The findings indicated that structural modifications significantly affected the biological activity, emphasizing the importance of substituents on the thiadiazole ring in enhancing anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Increased Bax/Bcl-2 ratio and activation of caspase pathways have been observed in treated cells, indicating apoptosis as a primary mode of action.
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at specific phases (S and G2/M), disrupting normal cellular proliferation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. While detailed pharmacokinetic data specific to this compound is limited, related studies suggest that derivatives with improved lipid solubility and permeability across cellular membranes exhibit better bioavailability and therapeutic efficacy .
Toxicological Profile
Preliminary toxicity assessments indicate that some derivatives may exhibit acute toxicity; however, detailed toxicological studies are necessary to establish safety profiles for clinical applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-3-11-17-19-14(23-11)16-13(22)12-8(2)21(20-18-12)10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCOBRKXJUNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.